An In-depth Technical Guide to 4-Iodo-2-methoxy-6-nitro-phenylamine: Identification, Synthesis, and Applications
An In-depth Technical Guide to 4-Iodo-2-methoxy-6-nitro-phenylamine: Identification, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Iodo-2-methoxy-6-nitro-phenylamine, a substituted aniline with significant potential as a building block in synthetic organic chemistry and drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide leverages established chemical principles and data from closely related analogs to provide a robust framework for its understanding and utilization.
Core Identification and Physicochemical Properties
4-Iodo-2-methoxy-6-nitro-phenylamine is a multifaceted aromatic compound featuring an amine, an iodo group, a methoxy group, and a nitro group. These functionalities impart a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecular architectures.
Key Identifier:
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Chemical Name: 4-Iodo-2-methoxy-6-nitro-phenylamine
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CAS Number: 860466-44-0
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Molecular Formula: C₇H₇IN₂O₃
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Molecular Weight: 294.05 g/mol
Predicted Physicochemical Properties:
The properties of 4-Iodo-2-methoxy-6-nitro-phenylamine can be inferred by examining its structural analogs. The presence of the electron-withdrawing nitro and iodo groups, combined with the electron-donating methoxy and amino groups, creates a complex electronic environment that influences its physical and chemical characteristics.
| Property | 4-Methoxy-2-nitroaniline[1][2][3] | 2-Methoxy-4-nitroaniline[4][5] | 4-Iodo-2-nitroaniline | 4-Iodo-2-methoxy-6-nitro-phenylamine (Predicted) |
| CAS Number | 96-96-8 | 97-52-9 | 20691-72-9 | 860466-44-0 |
| Molecular Weight | 168.15 g/mol | 168.15 g/mol | 264.02 g/mol | 294.05 g/mol |
| Appearance | Orange to red crystalline powder[3] | Yellow-orange powder solid[5] | Solid | Likely a yellow to orange or reddish-brown solid |
| Melting Point | 121.5-127.5 °C[3] | 138-142 °C | 120-123 °C | Expected to be in a similar range, likely between 120-150 °C |
| Solubility | Slightly soluble in water, soluble in hot methanol[3] | Soluble in water[5] | Not specified | Likely sparingly soluble in water, with better solubility in organic solvents like methanol, ethanol, and DMSO. |
Proposed Synthetic Pathways
The synthesis of 4-Iodo-2-methoxy-6-nitro-phenylamine is not explicitly detailed in readily available literature. However, based on established methodologies for the functionalization of aromatic amines, two primary retrosynthetic routes can be proposed. The choice of pathway would depend on the availability of starting materials and the desired regioselectivity.
Pathway A: Nitration of an Iodinated Precursor
This pathway begins with the iodination of 2-methoxyaniline, followed by nitration. The directing effects of the amino and methoxy groups are crucial in achieving the desired substitution pattern.
Caption: Proposed Synthetic Pathway A for 4-Iodo-2-methoxy-6-nitro-phenylamine.
Pathway B: Iodination of a Nitrated Precursor
Alternatively, the synthesis can commence with the nitration of 2-methoxyaniline, followed by iodination. Controlling the regioselectivity of the iodination step would be a key challenge in this route.
Caption: Proposed Synthetic Pathway B for 4-Iodo-2-methoxy-6-nitro-phenylamine.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Signals for the amine protons (a broad singlet) and the methoxy protons (a sharp singlet) would also be present.
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¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronic effects of the various substituents.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretches of the amine (around 3300-3500 cm⁻¹), the C-H stretches of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and the C-O stretch of the methoxy group (around 1000-1300 cm⁻¹).
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula by determining the exact mass of the molecular ion peak. The fragmentation pattern would likely involve the loss of the nitro group, methoxy group, and iodine atom.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for purity analysis. A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier would likely provide good separation.[6]
Potential Applications in Drug Discovery and Organic Synthesis
Substituted anilines are crucial building blocks in the pharmaceutical industry.[7] The presence of multiple functional groups in 4-Iodo-2-methoxy-6-nitro-phenylamine makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.
Key Potential Applications:
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Scaffold for Heterocyclic Synthesis: The amino group can be readily diazotized and converted into other functionalities, or it can participate in cyclization reactions to form various nitrogen-containing heterocycles.
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Cross-Coupling Reactions: The iodo group serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at the 4-position.
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Modification of the Nitro Group: The nitro group can be reduced to an amine, providing another site for functionalization. This opens up possibilities for creating compounds with multiple amino groups, which are common motifs in bioactive molecules.
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Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and diverse functionality, this molecule could serve as a valuable fragment in FBDD campaigns to identify novel starting points for drug discovery programs.
Caption: Potential Synthetic Transformations of 4-Iodo-2-methoxy-6-nitro-phenylamine.
Safety, Handling, and Storage
Given the presence of a nitro group and its classification as a substituted aniline, 4-Iodo-2-methoxy-6-nitro-phenylamine should be handled with care in a well-ventilated laboratory, preferably in a fume hood.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Inhalation: Avoid inhaling dust.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Ingestion: Do not ingest.
Storage:
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Store in a tightly sealed container in a cool, dry, and dark place.
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Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Iodo-2-methoxy-6-nitro-phenylamine represents a promising, albeit under-characterized, chemical entity with significant potential for applications in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its identification, predicted properties, and potential synthetic utility by drawing upon the established chemistry of its structural analogs. As researchers continue to explore novel chemical space, molecules such as this will undoubtedly play a crucial role in the development of new therapeutics and functional materials.
References
- Sigma-Aldrich. 4-Iodo-2-methoxy-6-nitro-phenylamine. CAS No. 860466-44-0.
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PubChem. 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. [Link]
- Thermo Fisher Scientific.
- CPAchem.
- Sigma-Aldrich. 4-Iodo-2-nitroaniline. CAS No. 20691-72-9.
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SIELC Technologies. (2018). Separation of 4-Methoxy-2-nitroaniline on Newcrom R1 HPLC column. [Link]
- Thermo Fisher Scientific.
- Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
Sources
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- 2. 4-Methoxy-2-nitroaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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